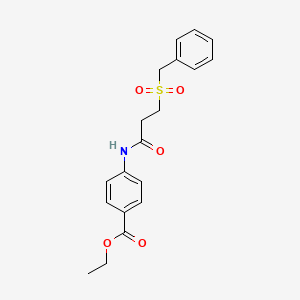

4-(3-(苄磺酰基)丙酰氨基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

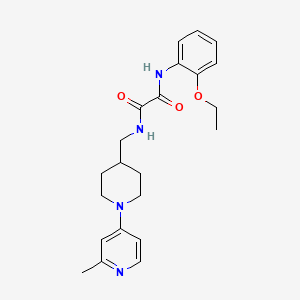

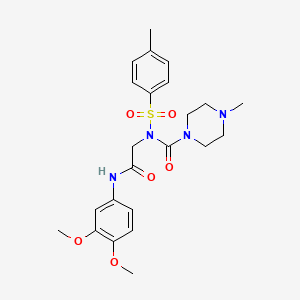

The synthesis of similar compounds involves a route with high total yields, mild conditions, and simple operation. Three steps are used in the synthesis of the new target compounds, namely, alkylation, esterification, and alkylation . The crude product is recrystallized from acetone, filtered, and vacuum-dried to give the pure product .Molecular Structure Analysis

The molecular formula of EBPB is C19H21NO5S, and its molecular weight is 375.44. It contains a total of 49 bonds; 30 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 6 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 sulfonamide (thio-/dithio-) .科学研究应用

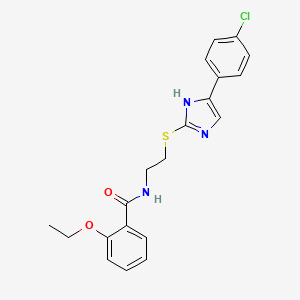

Nonlinear Optical Properties

This compound has been used in the study of nonlinear optical properties . The propagation of a 473 nm, continuous wave, laser beam through the synthesized Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl) benzoate (EAB) compound generated diffraction patterns which were used together with Z-scan techniques to determine the compound’s nonlinear refractive index and the nonlinear absorption coefficient .

All-Optical Switching

The compound has shown potential in all-optical switching (AOS) applications . AOS is a key technology in optical computing and telecommunications, which allows light paths to be switched without the need for conversion to electrical signals.

Synthesis of Azo Compounds

Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate can be used in the synthesis of azo compounds . Azo compounds are receiving great interests in the scientific research and consumed a great rank in chemical analysis .

Antimitotic Activity

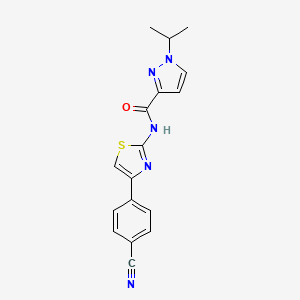

While not directly related to Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate, benzothiazole amide derivatives, which share some structural similarities, have shown potential as antimitotic agents . This suggests that Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate could potentially be modified to exhibit similar properties.

Antimicrobial Activity

Again, while not directly related to Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate, benzothiazole amide derivatives have shown antimicrobial activity . This suggests that Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate could potentially be modified to exhibit similar properties.

Electro-Optical Applications

Ethyl 4-amino benzoate, a structurally similar compound, has been used in electro-optical applications . This suggests that Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate could potentially be used in similar applications.

作用机制

Target of Action

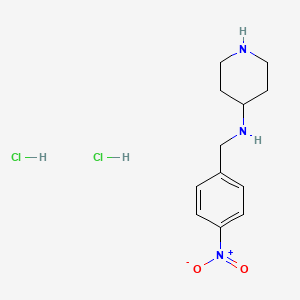

The primary target of Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate is the sodium ion (Na+) channel on the nerve membrane . This compound, like other local anesthetics, acts on nerve endings and nerve trunks .

Mode of Action

Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This compound can reduce the excitability of the membrane and has no effect on the resting potential .

Result of Action

The result of Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate’s action is a loss of local sensation without affecting consciousness , which is convenient for local surgery and treatment . It has been evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . Some compounds in this research had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

属性

IUPAC Name |

ethyl 4-(3-benzylsulfonylpropanoylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-2-25-19(22)16-8-10-17(11-9-16)20-18(21)12-13-26(23,24)14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOPGLAGNZQFLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2398273.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398274.png)

![Methyl 3-[(2-{1-methyl-2-[(4-nitrophenyl)sulfonyl]hydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2398289.png)